2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-25(23,24)18-19-15-11-7-8-12-16(15)21(18)13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFQJQBWJEBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the benzimidazole ring produces dihydrobenzimidazole derivatives .
Scientific Research Applications
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the N-methyl-N-phenylacetamide moiety can influence its binding affinity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-ethyl-N-phenylacetamide: Similar structure but with an N-ethyl group instead of N-methyl.
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(4-methylphenyl)acetamide: Similar structure but with a 4-methylphenyl group instead of phenyl
Uniqueness
The uniqueness of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances its solubility, while the benzimidazole core provides a versatile scaffold for interactions with biological targets. This combination makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethylsulfonyl group attached to a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an antimicrobial agent and its mechanism of action.
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole compounds have demonstrated effective inhibition against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 0.5 μg/mL |
| Compound B | Pseudomonas aeruginosa | 0.3 μg/mL |
| This compound | Bacillus subtilis | TBD |
The exact MIC for the compound is still to be determined (TBD) based on ongoing studies.
The mechanism by which benzimidazole derivatives exert their biological effects often involves interference with microbial cell wall synthesis or disruption of nucleic acid metabolism. The ethylsulfonyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increasing its bioactivity.
Case Studies
One notable study involved the synthesis and evaluation of various benzimidazole derivatives, including those similar to this compound. The findings suggested that modifications at the sulfonyl position could significantly affect the biological potency against microbial strains.
Study Findings
In a comparative analysis, compounds with similar structures were tested against standard antibiotics:
Table 2: Comparative Antimicrobial Efficacy
| Compound | Standard Antibiotic | MIC (μg/mL) |
|---|---|---|
| This compound | Kanamycin | TBD |
| Compound C | Ampicillin | 0.25 |
| Compound D | Ciprofloxacin | 0.5 |
These results highlight the potential for developing new antimicrobial agents based on the benzimidazole framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
